N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline
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Overview
Description
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, which is fused with an aniline moiety and further substituted with a phenoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially influencing various biological processes .
Biochemical Pathways
Given the diverse biological activities associated with similar compounds, it is likely that multiple pathways could be affected .
Result of Action
Based on the biological activities associated with similar compounds, it can be inferred that the compound may have potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline . These factors can include the pH of the environment, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step reactions One common method includes the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole coreThe final step involves the N,N-dimethylation of the aniline moiety using dimethyl sulfate or a similar methylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally benign is preferred to meet industrial and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)amine
- N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)benzamide
- N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)benzylamine
Uniqueness
N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline stands out due to its unique combination of a benzimidazole core with a phenoxyethyl group. This structural feature imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with metal ions. These properties make it particularly useful in the development of new drugs and materials with specific desired characteristics .
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-25(2)19-14-12-18(13-15-19)23-24-21-10-6-7-11-22(21)26(23)16-17-27-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUOPPWMUAYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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